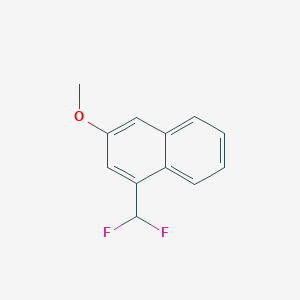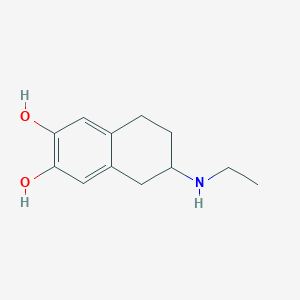
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound with a unique structure that includes a naphthalene core substituted with a methylamino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the methylamino group and hydroxyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反応の分析
Types of Reactions
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the naphthalene core.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学的研究の応用
Chemistry
In chemistry, 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential as a treatment for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals.
作用機序
The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The methylamino group may interact with receptors or enzymes, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalene derivatives with various substituents, such as:
- 5-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Ethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Propylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Uniqueness
What sets 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methylamino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-7-8-3-2-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
InChIキー |
HTXPKPRWZOGAPE-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCCC2=C1C=CC(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



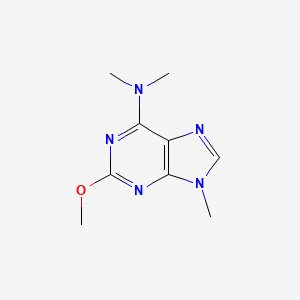

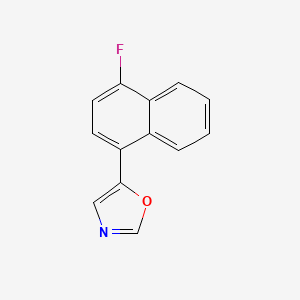

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
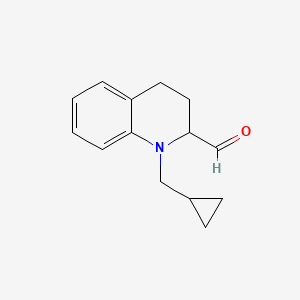
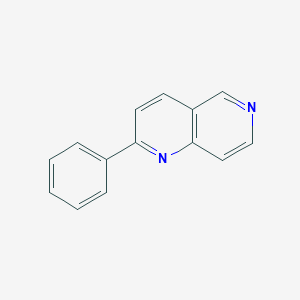
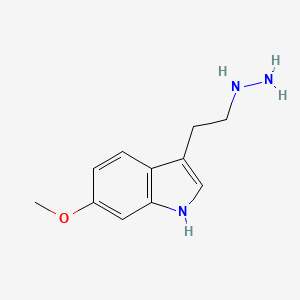
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
